3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenylpyrazolin-5-one with a reducing agent like sodium borohydride. Another approach includes the use of hydrazine monohydrochloride and ketones or aldehydes to form pyrazoline intermediates, which are then oxidized to yield the desired pyrazole .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The specific conditions, such as temperature, pressure, and choice of solvents, are tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine-coupled pyrazoles.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Bromine, oxygen, or other oxidizing agents for oxidation reactions.
Reducing agents: Sodium borohydride for reduction reactions.
Catalysts: Palladium or copper catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole rings, enhancing their chemical and biological properties .
Scientific Research Applications
3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its antipromastigote and antimalarial activities.
Industry: Utilized in the synthesis of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in its antipromastigote activity, the compound fits into the active site of the enzyme LmPTR1, leading to inhibition of the enzyme’s function . This interaction is characterized by lower binding free energy, making the compound a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-methyl-1H-pyrazole: Used in organic synthesis and has similar structural features.
bis(1-methyl-1H-pyrazol-3-yl)diazene: Another pyrazole derivative with distinct chemical properties.
Uniqueness
3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carbaldehyde stands out due to its dual pyrazole rings, which provide unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-(1-methylpyrazol-3-yl)-1H-pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-3-2-7(11-12)8-6(5-13)4-9-10-8/h2-5H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOGFSUFPBMQHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=C(C=NN2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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